molecular formula C16H11N5O B2443501 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde CAS No. 301524-42-5

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2443501
CAS No.: 301524-42-5
M. Wt: 289.298
InChI Key: XCGUFPIJBMIWSJ-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde, also known as APPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. APPC is a heterocyclic compound that contains a pyrazole ring, a phenyl ring, and an aldehyde functional group. This chemical compound has been synthesized using various methods and has shown promising applications in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activities : The synthesis of novel pyrazole derivatives using organophosphorus, stibine, and arsine reagents has shown antitumor activities. These compounds, including azidopyrazoles, were evaluated against human breast carcinoma and hepatocellular carcinoma cell lines, with some showing promising results (El-Sayed et al., 2016).

  • Antimicrobial, Antioxidant, Anti-inflammatory, and Analgesic Activities : Pyrazole-based heterocycles have been synthesized and evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. The majority of these compounds exhibited significant biological activities, suggesting their potential in medical applications (Abdel-Wahab et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis and Thermolysis : Studies on the synthesis and thermolysis of azidooxazole-4-carbaldehydes, which are structurally related to azidophenylpyrazole derivatives, have provided insights into the stability and reactivity of these compounds. Such research contributes to the understanding of the chemical behavior of azido functional groups in heterocyclic compounds (L'abbé et al., 1993).

  • Knoevenagel Condensation Reactions : The use of ionic liquids for Knoevenagel condensation reactions, involving pyrazole derivatives, demonstrates improved reaction efficiencies and yields. This research underlines the importance of green chemistry principles in the synthesis of heterocyclic compounds (Hangarge et al., 2002).

Advanced Material Applications

  • Fluorescent Dyes : The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores showcases the potential of pyrazole derivatives in the development of new fluorescent materials. These compounds exhibit bright fluorescence and may be of interest for sensing applications in strongly acidic environments (Wrona-Piotrowicz et al., 2022).

Properties

IUPAC Name

3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGUFPIJBMIWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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